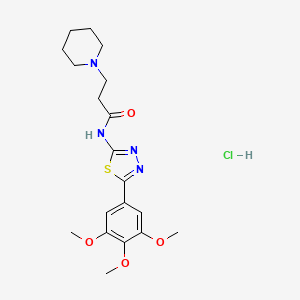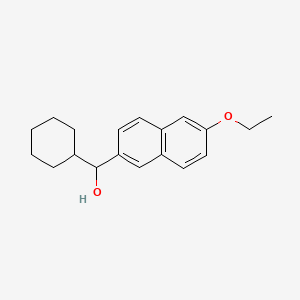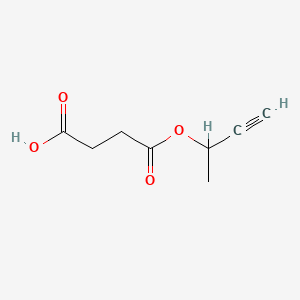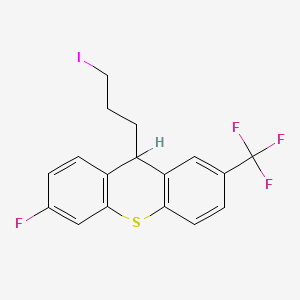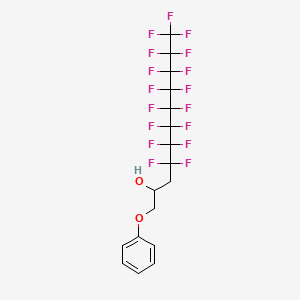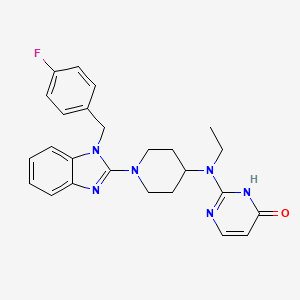
(3,4-Dihydroxycyclohexyl)methyl 3,4-dihydroxycyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Dihydroxycyclohexyl)methyl 3,4-dihydroxycyclohexanecarboxylate is a chemical compound with the molecular formula C14H24O6 It is characterized by the presence of two cyclohexane rings, each substituted with hydroxyl groups at the 3 and 4 positions, and connected via a carboxylate ester linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dihydroxycyclohexyl)methyl 3,4-dihydroxycyclohexanecarboxylate typically involves the esterification of (3,4-dihydroxycyclohexyl)methanol with 3,4-dihydroxycyclohexanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine can be used to convert hydroxyl groups to tosylates, which can then undergo further substitution reactions.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways involving hydroxylated cyclohexane derivatives.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers and other materials due to its unique structural properties.
作用機序
The mechanism of action of (3,4-Dihydroxycyclohexyl)methyl 3,4-dihydroxycyclohexanecarboxylate is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors involved in metabolic pathways. The hydroxyl groups may play a crucial role in binding to these targets, thereby modulating their activity and leading to various biological effects .
類似化合物との比較
- (3,4-Dihydroxycyclohexyl)methyl 3,4-dihydroxycyclohexane-1-carboxylate
- (3,4-Dihydroxycyclohexyl)methyl 3,4-dihydroxycyclohexane-2-carboxylate
Comparison:
- Structural Differences: The position of the carboxylate group and the specific substitution pattern on the cyclohexane rings can vary among these compounds.
- Unique Features: (3,4-Dihydroxycyclohexyl)methyl 3,4-dihydroxycyclohexanecarboxylate is unique due to its specific ester linkage and the presence of multiple hydroxyl groups, which may confer distinct chemical and biological properties.
特性
CAS番号 |
94249-14-6 |
|---|---|
分子式 |
C14H24O6 |
分子量 |
288.34 g/mol |
IUPAC名 |
(3,4-dihydroxycyclohexyl)methyl 3,4-dihydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H24O6/c15-10-3-1-8(5-12(10)17)7-20-14(19)9-2-4-11(16)13(18)6-9/h8-13,15-18H,1-7H2 |
InChIキー |
LYQQPZWYRFFELF-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(CC1COC(=O)C2CCC(C(C2)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


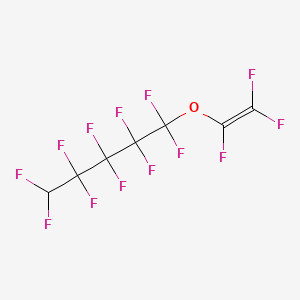
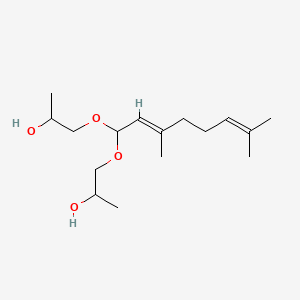
![2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid hydrochloride](/img/structure/B12691998.png)
